molecular formula C16H22N2O2 B2946863 N1-cycloheptyl-N2-(m-tolyl)oxalamide CAS No. 499110-83-7

N1-cycloheptyl-N2-(m-tolyl)oxalamide

Cat. No. B2946863
CAS RN: 499110-83-7
M. Wt: 274.364
InChI Key: ABGQXDJIVXRAAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-cycloheptyl-N2-(m-tolyl)oxalamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the oxalamide family and has a unique molecular structure that makes it suitable for different scientific research applications.

Scientific Research Applications

Additionally, if you’re interested in obtaining this compound, you can find it through suppliers like BenchChem . Keep in mind that further research and experimentation are necessary to fully unlock the potential of N1-cycloheptyl-N2-(m-tolyl)oxalamide in these applications. Feel free to explore more about its properties and potential uses! 😊

Mechanism of Action

The mechanism of action for “N1-cycloheptyl-N2-(m-tolyl)oxalamide” is not specified in the available resources. It’s important to note that understanding the mechanism of action can help in predicting the compound’s behavior in biological systems .

Safety and Hazards

The safety and hazards associated with “N1-cycloheptyl-N2-(m-tolyl)oxalamide” are not specified in the available resources. It’s always important to handle chemical compounds with appropriate safety measures .

properties

IUPAC Name

N-cycloheptyl-N'-(3-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c1-12-7-6-10-14(11-12)18-16(20)15(19)17-13-8-4-2-3-5-9-13/h6-7,10-11,13H,2-5,8-9H2,1H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABGQXDJIVXRAAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(=O)NC2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-cycloheptyl-N2-(m-tolyl)oxalamide

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